Frullanolide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

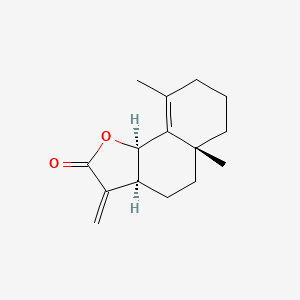

Frullanolide is a sesquiterpenoid.

Aplicaciones Científicas De Investigación

Anticancer Potential

1. Mechanism of Action:

Frullanolide has been shown to induce apoptosis in various breast cancer cell lines, including MCF-7, MDA-MB-468, and MDA-MB-231. The compound exhibits different levels of cytotoxicity across these cell lines, with the following IC50 values:

| Cell Line | IC50 (µg/ml) |

|---|---|

| MCF-7 | 10.74 ± 0.86 |

| MDA-MB-468 | 8.04 ± 2.69 |

| MDA-MB-231 | 12.36 ± 0.31 |

| MCF-12A (normal) | 28.65 ± 6.57 |

| L-929 (fibroblast) | 19.07 ± 7.16 |

This compound's mechanism involves both p53-dependent and p53-independent pathways for inducing apoptosis, as evidenced by increased expression of apoptotic markers such as Bax and p21 in treated cells .

2. Apoptosis Induction:

Flow cytometry studies demonstrated that this compound treatment leads to a significant increase in apoptotic cells across the tested breast cancer lines, with the highest apoptotic rates observed at specific concentrations (0.5×IC50 and 2×IC50). For instance, in the MDA-MB-468 cell line, the percentage of apoptotic cells increased significantly with higher doses of this compound .

3. Case Studies:

A study published in April 2019 demonstrated that this compound could serve as a potential therapeutic agent for breast cancer due to its ability to selectively target cancerous cells while exhibiting minimal cytotoxicity towards normal cells .

Anti-inflammatory Effects

1. Inflammatory Disorders:

Recent research indicates that derivatives of this compound, such as 7-hydroxy this compound, possess potent anti-inflammatory properties. These compounds have shown efficacy in ameliorating conditions associated with acute and chronic inflammation . For instance, studies have reported significant reductions in inflammatory markers when treated with these derivatives.

2. Mechanisms Involved:

The anti-inflammatory effects are believed to be mediated through modulation of intracellular signaling pathways that regulate inflammation and immune responses .

Dermatological Applications

This compound has also been investigated in the context of dermatological applications. A study involving patch testing with a this compound mix revealed that it could be beneficial in treating eczema, as it demonstrated a low incidence of allergic reactions among patients tested . This suggests its potential use as an ingredient in topical formulations aimed at managing skin conditions.

Análisis De Reacciones Químicas

Diastereoselective Addition for Initial Framework Construction

The synthesis of (+)-frullanolide begins with a diastereoselective addition reaction to establish stereochemical control. In a study by Chun-Chen Liao and colleagues, compound 10 (a dienophile) was added to 9 (a diene) under optimized conditions1. This step selectively forms the desired stereoisomer, critical for subsequent transformations.

Key details :

-

Substrates : Diene (9 ) and dienophile (10 ).

-

Conditions : Reaction likely employs Lewis acid catalysis or thermal activation to enhance selectivity.

-

Outcome : Generates an intermediate with defined stereochemistry, priming the molecule for rearrangement.

Oxy-Cope Rearrangement for Octalin Skeleton Formation

The defining step in frullanolide synthesis is the oxy-Cope rearrangement, a -sigmatropic process that converts the intermediate into the octalin core1. This reaction proceeds via a chair-like transition state, ensuring axial chirality transfer.

Mechanistic insights :

-

Substrate : A 1,5-diene intermediate derived from the diastereoselective addition.

-

Conditions : Thermal activation (heating) or Lewis acid catalysis (e.g., BF₃·Et₂O)1.

-

Stereochemical outcome : Preserves the stereochemistry established earlier, forming the bicyclic framework with high fidelity.

Functionalization and Downstream Modifications

Post-rearrangement, the octalin intermediate undergoes further functionalization:

-

Oxidation/Reduction : Adjusts oxidation states of carbonyl groups or hydroxyls.

-

Lactonization : Forms the characteristic lactone ring via intramolecular esterification.

Comparative Analysis of Synthetic Strategies

While the oxy-Cope rearrangement dominates this compound synthesis, alternative approaches include:

Propiedades

Número CAS |

27579-97-1 |

|---|---|

Fórmula molecular |

C15H20O2 |

Peso molecular |

232.32 g/mol |

Nombre IUPAC |

(3aS,5aR,9bR)-5a,9-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one |

InChI |

InChI=1S/C15H20O2/c1-9-5-4-7-15(3)8-6-11-10(2)14(16)17-13(11)12(9)15/h11,13H,2,4-8H2,1,3H3/t11-,13+,15+/m0/s1 |

Clave InChI |

PJPHIAMRKUNVSU-NJZAAPMLSA-N |

SMILES |

CC1=C2C3C(CCC2(CCC1)C)C(=C)C(=O)O3 |

SMILES isomérico |

CC1=C2[C@H]3[C@@H](CC[C@]2(CCC1)C)C(=C)C(=O)O3 |

SMILES canónico |

CC1=C2C3C(CCC2(CCC1)C)C(=C)C(=O)O3 |

Key on ui other cas no. |

62860-37-1 |

Sinónimos |

frullanolide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.